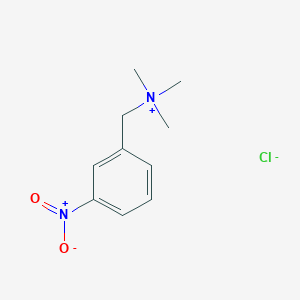
2-(3-Bromophenyl)-1-methyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-1-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of a bromine atom on the phenyl ring and a methyl group on the nitrogen atom makes this compound unique and of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-methyl-1H-pyrrole typically involves the reaction of 3-bromobenzaldehyde with methylamine and an appropriate pyrrole precursor. One common method is the Paal-Knorr synthesis, where the aldehyde reacts with the amine in the presence of an acid catalyst to form the desired pyrrole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole oxides or reduction to form pyrrole hydrides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions include substituted pyrroles, pyrrole oxides, and more complex aromatic compounds depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3-Bromophenyl)-1-methyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-1-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The bromine atom and the pyrrole ring contribute to its reactivity and ability to form stable complexes with biological molecules. It can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)-1-methyl-1H-pyrrole: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenyl)-1-methyl-1H-pyrrole: Similar structure with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-1-ethyl-1H-pyrrole: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-(3-Bromophenyl)-1-methyl-1H-pyrrole is unique due to the specific positioning of the bromine atom and the methyl group, which influence its chemical reactivity and biological activity. This compound’s specific interactions with molecular targets make it distinct from its analogs and valuable in various research applications.
特性
分子式 |
C11H10BrN |
|---|---|
分子量 |
236.11 g/mol |
IUPAC名 |
2-(3-bromophenyl)-1-methylpyrrole |
InChI |
InChI=1S/C11H10BrN/c1-13-7-3-6-11(13)9-4-2-5-10(12)8-9/h2-8H,1H3 |
InChIキー |
SIXINXSIAXMCBY-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



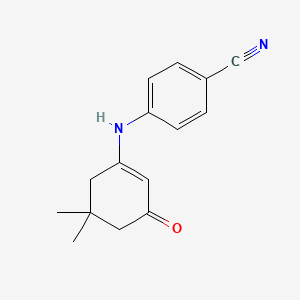

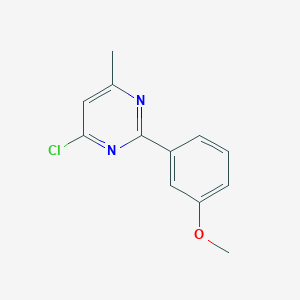
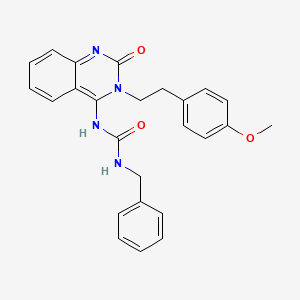
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124625.png)
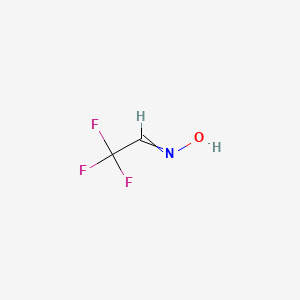


![2-[(3-Phenylimidazo[1,2-a]pyrazin-8-yl)amino]ethan-1-ol](/img/structure/B14124653.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-6-(3,5-dimethylpiperidin-1-yl)-5-nitro-1,2-dihydropyrimidin-4-amine](/img/structure/B14124665.png)
